![molecular formula C12H18BrO3P B3045476 Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester CAS No. 108228-81-5](/img/structure/B3045476.png)
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester
Vue d'ensemble
Description
“Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester” is a type of organophosphorus compound. It contains a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This compound is structurally related to phosphorous acid .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through several methods. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, a two-step reaction that involves bromotrimethylsilane followed by methanolysis . Another method involves the use of phosphorous acid (H3PO3) that produces a phosphonic acid functional group simultaneously to the formation of the P–C bond .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular formula of this compound is C11H17O3P .Chemical Reactions Analysis
Phosphonic acids and their derivatives are known for their unique chemical properties. They can undergo various reactions involving the P–H bond, such as the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc . They can also undergo P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.) .Applications De Recherche Scientifique
Synthetic Intermediates and Sensing Applications :
- Phosphonic acids and esters are significant in medicine, agriculture, and industrial chemistry. Derivatives like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids act as synthetic intermediates and are used in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Role in Lipoprotein Lipase Activity :
- Phosphonate O-deethylation of certain phosphonic acid diethyl esters, studied as lipoprotein lipase-promoting agents, is a crucial metabolic pathway catalyzed by cytochrome P450 (Morioka et al., 2002).
Use in Material Synthesis :
- These compounds are used for preparing mixed metal-phosphonate materials, offering possibilities for creating hybrid organic-inorganic materials with improved thermal stability and porosity (Moreau et al., 2002).
Development of Novel Polymers :
- Phosphonic acid derivatives are involved in forming stereoregular polymers with potential applications in helical conformation manipulation and memory induction in macromolecules (Onouchi et al., 2004).
Synthesis of Organic Compounds :
- These compounds are crucial intermediates in the asymmetric synthesis of various organic molecules with potential applications in drug development and other fields of organic chemistry (Patel et al., 1997).
Analytical Chemistry and Detection of Chemical Warfare Agents :
- They are used in the methylation of phosphonic acids related to chemical warfare agents, providing safer alternatives for their detection and identification (Valdez et al., 2016).
Synthesis of Heterocyclic Phosphonic Acids :
- The synthesis of heterocyclic phosphonic acids, including 2-pyridyl and 4-pyridylmethyl(amino)phosphonic acids, shows the versatility of these compounds in creating diverse molecular structures (Boduszek, 1997).
Development of Antimicrobial Agents :
- Novel tris phosphonates derived from these compounds have shown promising antimicrobial properties (Kumar et al., 2011).
Phosphonic Acid Functional Group Applications :
- The phosphonic acid functional group is employed in various applications due to its structural analogy with the phosphate moiety or coordination/supramolecular properties. This includes use in drugs, pro-drugs, bone targeting, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).
Mécanisme D'action
The mechanism of action of phosphonic acids and their derivatives is largely dependent on their specific structure and the nature of the substituents. For instance, in biochemistry and medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate, such as in the antiviral nucleotide analog, Tenofovir, one of the cornerstones of anti-HIV therapy .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTHJMIRYNDASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CBr)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563616 | |
| Record name | Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108228-81-5 | |
| Record name | Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
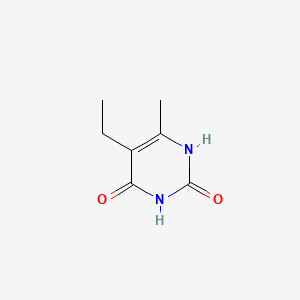
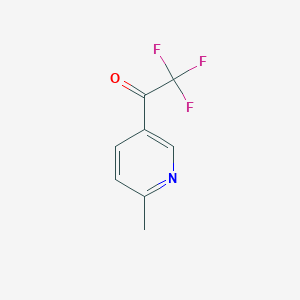

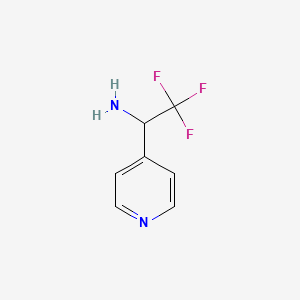
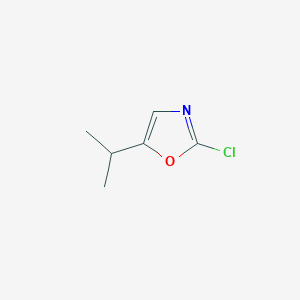
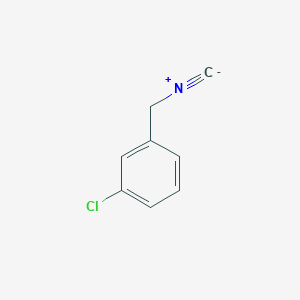
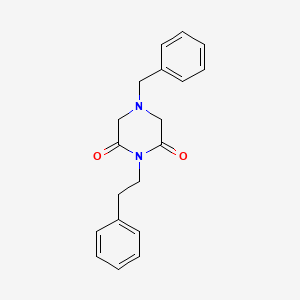
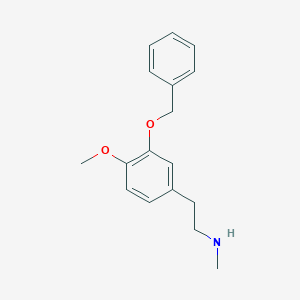
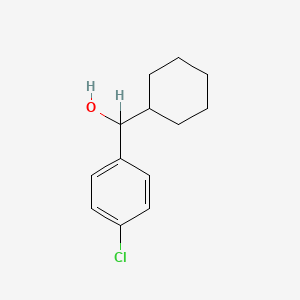
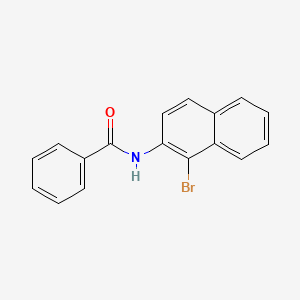

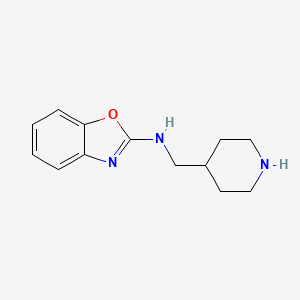
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

